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Compound of Interest

2-(2,4-Diaminophenoxy)ethanol
Compound Name:

sulfate
CAS No.: 80997-82-6
Cat. No.: B7771583

Get Quote

\ J

Chemical Identity & Physical Properties

2-(2,4-Diaminophenoxy)ethanol sulfate is the sulfate salt of an aromatic ether-diamine.
Unlike its dihydrochloride counterpart (which is often grey/pink due to oxidation sensitivity), the
sulfate salt is typically isolated as a white powder, offering distinct solubility and stability
profiles.

Core Specifications
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Parameter Specification

2-(2,4-diaminophenoxy)ethanol sulfate (1:[1]

IUPAC Name
[2]1)
Common Name 2,4-Diaminophenoxyethanol Sulfate
70643-20-8 (Sulfate); 66422-95-5
CAS Number ) )
(Dihydrochloride)
Molecular Formula
Molecular Weight 266.27 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water (~98 g/L); Insoluble in acetone
Melting Point Decomposes >200°C (Salt characteristic)

Synthesis & Structural Origin

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly
for identifying process-related impurities like m-phenylenediamine or unreacted intermediates.

Synthesis Pathway

The compound is synthesized via the nucleophilic aromatic substitution of 2,4-
dinitrochlorobenzene with ethylene glycol, followed by catalytic hydrogenation and salt
formation.
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Figure 1: Synthesis pathway indicating origin of the aromatic core and side chain.

Spectroscopic Data Analysis

The following sections detail the theoretical and reported spectral features used for
identification (ID) and purity quantification.

Nuclear Magnetic Resonance (NMR)

Methodology: Samples are typically prepared in DMSO-d6 or D20. DMSO-d6 is preferred to
observe exchangeable amine/hydroxyl protons, which collapse or disappear in D20.

H NMR (Proton) Profile

The spectrum is characterized by a 1,2,4-trisubstituted benzene pattern and an ethylene glycol
side chain.
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Region (ppm) Multiplicity

Integration

Assignment

Structural
Logic

6.5-7.0 Doublet (d)

1H

H-6

Ortho to alkoxy
group;
deshielded by

oxygen.

6.0-6.5 Doublet (d)

1H

H-5

Ortho to C4-
amine; shielded
by electron-

donating

58-6.2 Singlet (s)

1H

H-3

Between two
amino groups;
highly shielded.

38-41 Triplet (%)

2H

-O-CH

Methylene
adjacent to

phenoxy oxygen.

3.5-3.7 Triplet (t)

2H

Methylene
adjacent to

hydroxyl.

40-9.0 Broad (br)

~5-7H

NH

/OH/H

Exchangeable
protons.
Chemical shift
varies heavily
with
concentration

and acidity.

Critical Note on Salt Effects: In the sulfate salt, the amine protons may appear downfield (8.0+

ppm) as ammonium species (

) if the solvent is acidic or dry DMSO is used.
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C NMR (Carbon) Profile

e Aromatic Region (100-160 ppm): Six distinct carbon signals. The carbon attached to the

oxygen (C1) and the amines (C2, C4) will be significantly deshielded (~140-150 ppm).

¢ Aliphatic Region (50-70 ppm): Two signals corresponding to the ethoxy chain carbons (

and

Infrared Spectroscopy (IR)

IR is the primary method for qualitative identification. The sulfate salt presents distinct bands

compared to the free base or HCI salt.

Wavenumber (

)

Functional Group

Vibration Mode

Notes

3200 — 3450

O-H / N-H

Stretching

Broad, strong band
due to H-bonding
network.

2850 — 2950

C-H (Aliphatic)

Stretching

Methylene (

) groups from the

ethanol side chain.

1600 — 1650

C=C (Aromatic)

Stretching

Characteristic
benzene ring skeletal

vibrations.

1100 - 1200

C-O-C/S=0

Stretching

Diagnostic: Strong

sulfate (

) bands overlap with
ether C-O stretches

here.

600 — 620

SO

Bending

Specific to the sulfate

anion.
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UV-Vis Spectroscopy

e Solvent: Water or Methanol.[3]

 : Typically exhibits absorption maxima in the range of 280-300 nm (characteristic of
substituted anilines).

o Application: Used for HPLC detection (typically at 254 nm) to determine purity and quantify
impurities like m-phenylenediamine.

Purity & Impurity Profiling
Regulatory bodies (SCCS) require strict control over impurities due to the sensitization potential

of diamines.

Analytical Workflow

The following Graphviz diagram outlines the standard quality control workflow for verifying the
spectroscopic data.
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Figure 2: Analytical Quality Control Workflow.
Key Impurities[1][2][3][5][6][7]
* m-Phenylenediamine: A starting material byproduct; must be controlled to <100 ppm.[1][2]

¢ 2,4-Diaminoanisole: Potential side-reaction byproduct; carcinogenic, must be non-
detectable.

Experimental Protocols

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b7771583/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-2-2-4-diaminophenoxy-ethanol-sulfate
https://www.cir-safety.org/sites/default/files/FAR_Diaminophenoxyethanol_032025.pdf
https://health.ec.europa.eu/document/download/86a2e0d7-3175-4f5f-a7a4-b0e9df0dc173_en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol A: NMR Sample Preparation

e Solvent: Use DMSO-d6 (99.9% D) to ensure solubility of the sulfate salt.
e Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

o Reference: Use TMS (Tetramethylsilane) as internal standard (0.00 ppm).
e Acquisition: Run at 25°C, 16 scans minimum for

H, 512 scans for

C.

Protocol B: HPLC Purity Analysis

e Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 pum).

Mobile Phase: Gradient of Phosphate Buffer (pH 7.0) and Methanol.[3][4]

o Rationale: The buffer maintains the ionization state of the amines, ensuring sharp peaks.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.[1]

Limit of Quantitation (LOQ): Should be established at <10 ppm for critical impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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